molecular formula C6H9Cl2NS B1470843 (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride CAS No. 1432681-27-0

(1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1470843
CAS No.: 1432681-27-0
M. Wt: 198.11 g/mol
InChI Key: QBNZSVFQOHBMAA-WCCKRBBISA-N
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Description

(1S)-1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H9Cl2NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and an amine group at the ethan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Thiophene Derivatization: The starting material, thiophene, undergoes chlorination to introduce a chlorine atom at the 5-position. This can be achieved using reagents such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) under controlled conditions.

    Formation of Ethan-1-amine Moiety: The chlorinated thiophene derivative is then subjected to a nucleophilic substitution reaction with an appropriate amine source, such as ethylamine, to form the ethan-1-amine moiety.

    Resolution of Stereoisomers: The resulting racemic mixture is resolved to obtain the (1S)-enantiomer using chiral resolution techniques.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amine group to an alkylamine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkylamines

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

(1S)-1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and inflammatory disorders.

    Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    (1S)-1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride: Similar structure with a bromine atom instead of chlorine.

    (1S)-1-(5-Methylthiophen-2-yl)ethan-1-amine hydrochloride: Similar structure with a methyl group instead of chlorine.

    (1S)-1-(5-Fluorothiophen-2-yl)ethan-1-amine hydrochloride: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: (1S)-1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom may enhance the compound’s lipophilicity and ability to penetrate cell membranes, potentially increasing its efficacy in certain applications.

Properties

IUPAC Name

(1S)-1-(5-chlorothiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNZSVFQOHBMAA-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(S1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-27-0
Record name 2-Thiophenemethanamine, 5-chloro-α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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